molecular formula C15H19BN2O3 B14770495 N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B14770495
M. Wt: 286.14 g/mol
InChI Key: JBNVTJIJULMSJG-UHFFFAOYSA-N
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Description

N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is an organic compound that features a cyano group, a boronic ester, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Boronic Ester: The starting material, 3-cyano-5-bromophenyl acetamide, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester.

    Purification: The crude product is purified using column chromatography to obtain the desired boronic ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically uses a palladium catalyst and a base such as potassium carbonate.

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

    Amidation: The acetamide group can undergo amidation reactions with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Amides: Formed from amidation reactions.

Scientific Research Applications

N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers, as well as in the development of new catalysts.

Mechanism of Action

The mechanism of action of N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group is particularly important in Suzuki-Miyaura coupling reactions, where it forms a complex with the palladium catalyst, facilitating the formation of biaryl compounds. The cyano group can act as a nucleophile or electrophile in different reactions, while the acetamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    2-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a pyridine ring instead of a phenyl ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of an acetamide group.

    1-Methylpyrazole-4-boronic acid pinacol ester: Features a pyrazole ring and a boronic ester group.

Uniqueness: N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C15H19BN2O3

Molecular Weight

286.14 g/mol

IUPAC Name

N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H19BN2O3/c1-10(19)18-13-7-11(9-17)6-12(8-13)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,18,19)

InChI Key

JBNVTJIJULMSJG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C#N

Origin of Product

United States

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